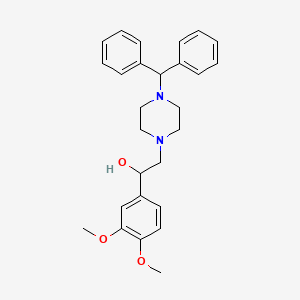

Tamolarizine

Description

Properties

CAS No. |

128229-52-7 |

|---|---|

Molecular Formula |

C27H32N2O3 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3 |

InChI Key |

PIKMDZDCXCAPEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride NC 1100 NC-1100 tamolarizine |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Tamolarizine in K562 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Tamolarizine, a novel calcium antagonist, in the context of the human chronic myelogenous leukemia cell line, K562. The primary focus is on its role in reversing multidrug resistance (MDR) in doxorubicin-resistant K562 cells (K562/DXR). This compound effectively circumvents MDR by directly interacting with and inhibiting the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux. This guide details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to K562 Cells and Multidrug Resistance

The K562 cell line, established from a patient with chronic myelogenous leukemia in blast crisis, is a widely utilized model in cancer research.[1] These cells are characterized by the presence of the Philadelphia chromosome and the resultant BCR-ABL fusion gene, which drives their leukemic phenotype.[2] A significant challenge in the treatment of cancers, including leukemias, is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. One of the primary mechanisms underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports cytotoxic drugs out of the cell, reducing their intracellular concentration and efficacy.[3]

Core Mechanism of Action of this compound in K562 Cells

The principal mechanism of this compound in the K562 cell model is the reversal of P-glycoprotein-mediated multidrug resistance. It is important to note that the significant effects of this compound are observed in doxorubicin-resistant K562 sublines (K562/DXR) that overexpress P-gp. In the parental, drug-sensitive K562 cell line, this compound exhibits minimal synergistic cytotoxic effects.[4]

This compound's action is twofold:

-

Inhibition of P-glycoprotein Efflux Pump Activity: this compound directly interacts with P-gp, inhibiting its function as a drug efflux pump.[4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents like doxorubicin, thereby restoring their cytotoxic effects.

-

Reduction of P-glycoprotein Expression: In addition to functional inhibition, this compound has been shown to reduce the expression of immunoreactive P-glycoprotein on the surface of K562/DXR cells.[4]

While this compound is classified as a calcium channel blocker, its primary mechanism in reversing MDR in K562/DXR cells appears to be its direct interaction with P-glycoprotein.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the effect of this compound on K562 cells.

Table 1: Synergistic Cytotoxicity of this compound with Doxorubicin in K562/DXR Cells

| This compound Concentration (µM) | Effect on Doxorubicin Cytotoxicity |

| 0.1 - 10 | Synergistically potentiates the cytotoxicity of doxorubicin.[4] |

Table 2: Effect of this compound on P-glycoprotein in K562/DXR Cells

| Parameter | Observation |

| P-gp Pump-Efflux Activity | Inhibited in a dose-related manner.[4] |

| P-gp Expression | Reduced expression of immunoreactive P-glycoprotein.[4] |

Signaling Pathways and Molecular Interactions

The interaction between this compound and P-glycoprotein is central to its mechanism of action in K562/DXR cells. The following diagram illustrates this interaction and the resulting cellular effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in K562 cells.

Cell Culture

-

Cell Lines: Parental human chronic myelogenous leukemia K562 cells and doxorubicin-resistant K562/DXR cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2. For K562/DXR cells, the culture medium is supplemented with a maintenance concentration of doxorubicin to retain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of K562 and K562/DXR cells in the presence of doxorubicin.

-

Procedure:

-

Seed K562 or K562/DXR cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well.

-

Treat the cells with varying concentrations of doxorubicin in the presence or absence of different concentrations of this compound (e.g., 0.1, 1, 10 µM).

-

Incubate the plates for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (concentration of drug that inhibits 50% of cell growth) for doxorubicin is determined in the presence and absence of this compound.

P-glycoprotein Efflux Activity Assay (Rhodamine 123 Accumulation)

This functional assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

-

Procedure:

-

Harvest K562/DXR cells and resuspend them in fresh culture medium.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

-

Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

-

-

Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp efflux activity.

P-glycoprotein Expression Analysis (Cytofluorimetric Assay)

This assay quantifies the level of P-glycoprotein expression on the cell surface.

-

Procedure:

-

Treat K562/DXR cells with or without this compound for a specified period (e.g., 24-48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Incubate the cells with a primary monoclonal antibody specific for an extracellular epitope of P-glycoprotein (e.g., clone UIC2 or MRK16) for 30-60 minutes on ice.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.

-

Wash the cells and resuspend them in PBS.

-

Analyze the cell surface fluorescence by flow cytometry.

-

-

Data Analysis: A decrease in the mean fluorescence intensity in this compound-treated cells compared to untreated cells indicates a reduction in P-gp expression.

Conclusion

This compound demonstrates a clear and potent mechanism for reversing multidrug resistance in doxorubicin-resistant K562 cells. Its dual action of inhibiting P-glycoprotein function and reducing its expression makes it a significant compound of interest in the study of MDR circumvention. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer therapy. Further investigation into the precise molecular interactions and the potential role of its calcium channel blocking activity in this context may reveal additional layers to its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of P-glycoprotein mediated multidrug resistance by stemofoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamolarizine as a P-glycoprotein inhibitor

An In-depth Technical Guide on Tamolarizine as a P-glycoprotein Inhibitor

Executive Summary

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy.[1][2] A primary mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), which functions as a broad-spectrum drug efflux pump.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, a novel calcium channel blocker, and its role as a potent inhibitor of P-glycoprotein. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a 170 kDa transmembrane protein encoded by the ABCB1 gene in humans.[3][6][7] It is a member of the ABC transporter superfamily, which utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse xenobiotics out of cells.[6][8]

Physiological and Pathological Roles:

-

Protective Barrier: P-gp is constitutively expressed in various tissues, where it forms a protective barrier.[3][9] This includes the intestinal epithelium (limiting drug absorption), liver (excreting drugs into bile), kidney proximal tubules (secreting drugs into urine), and the capillary endothelial cells of the blood-brain and blood-testis barriers (restricting xenobiotic entry).[3][4][8][10]

-

Multidrug Resistance: In oncology, the overexpression of P-gp in cancer cells is a major cause of MDR.[3][4][5] By actively effluxing chemotherapeutic agents (e.g., anthracyclines, taxanes, vinca alkaloids), P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy and leading to treatment failure.[5]

The development of P-gp inhibitors, or chemosensitizers, is a critical strategy to overcome MDR.[2][5] These agents aim to restore the effectiveness of conventional anticancer drugs by blocking the P-gp efflux pump.[5]

This compound: A Profile

This compound is classified as a novel organic calcium channel blocker.[11][12] Its primary pharmacological activity involves antagonizing the effects of calcium on neurons, and it has been shown to cross the blood-brain barrier.[12]

Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₂N₂O₃ | [13] |

| Molecular Weight | 432.56 g/mol | [13] |

| Stereochemistry | Racemic | [13] |

| CAS Number | 93035-32-6 |[12] |

Beyond its role as a calcium antagonist, research has revealed its significant activity as an MDR reversal agent through direct interaction with P-glycoprotein.[11]

Mechanism of Action: this compound as a P-gp Inhibitor

Studies have demonstrated that this compound effectively reverses the multidrug-resistance phenotype.[11] Its mechanism is multifaceted, involving direct and indirect modulation of P-gp function and expression.

4.1 Direct Inhibition of P-gp Efflux Pump this compound directly interacts with P-glycoprotein to inhibit its efflux activity.[11] This action is dose-dependent and is the primary mechanism by which it restores cancer cell sensitivity to chemotherapeutic drugs.[11] By blocking the pump, this compound allows cytotoxic agents like doxorubicin to accumulate within resistant cells to therapeutic concentrations.[11] Many P-gp inhibitors function competitively by binding to the same sites as the anticancer drugs, or non-competitively by binding to allosteric sites.[6][14] While the precise binding mode of this compound is not fully detailed in the provided literature, its direct interaction is confirmed.[11]

4.2 Modulation of P-gp Expression In addition to functional inhibition, this compound has been shown to reduce the expression of immunoreactive P-glycoprotein in doxorubicin-resistant K562 cells.[11] This suggests a secondary mechanism that could provide a more sustained reversal of the MDR phenotype by decreasing the total number of efflux pumps on the cell surface.

Caption: P-gp uses ATP to efflux chemotherapy drugs. This compound inhibits this process.

Quantitative Data on P-gp Inhibition

The efficacy of a P-gp inhibitor is quantified by its ability to potentiate the cytotoxicity of anticancer drugs in resistant cell lines. One key study demonstrated that this compound synergistically enhances the cytotoxicity of doxorubicin in doxorubicin-resistant K562 (K562/DXR) cells.[11]

Table 1: Potentiation of Doxorubicin Cytotoxicity by this compound

| Cell Line | This compound Concentration (µM) | Effect on Doxorubicin Cytotoxicity | Reference |

|---|---|---|---|

| K562/DXR (Resistant) | 0.1 - 10 | Synergistically potentiated | [11] |

| K562 (Parental) | 0.1 - 10 | Negligible synergistic effect |[11] |

Note: Specific IC₅₀ values and resistance reversal folds were not detailed in the initial search results. This table summarizes the reported qualitative effects.

Experimental Protocols for P-gp Inhibition Assays

The evaluation of P-gp inhibitors like this compound involves a series of standardized in vitro assays.[15][16][17]

6.1 Cytotoxicity and MDR Reversal Assay This assay determines the ability of a compound to restore the sensitivity of MDR cells to a chemotherapeutic agent.

Protocol Outline:

-

Cell Culture: Culture both the drug-sensitive parental cell line (e.g., K562) and its drug-resistant, P-gp-overexpressing counterpart (e.g., K562/DXR).[18]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or MTS.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of the chemotherapeutic agent under each condition. The degree of resistance reversal is often expressed as a fold-reversal value (IC₅₀ of chemo alone / IC₅₀ of chemo + inhibitor).

Caption: A typical workflow for assessing the MDR reversal activity of an inhibitor.

6.2 Substrate Accumulation/Efflux Assay This assay directly measures the inhibitor's effect on P-gp's pump function using a fluorescent P-gp substrate.

Protocol Outline:

-

Cell Preparation: Prepare a suspension of P-gp-overexpressing cells.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor (this compound) or a positive control inhibitor (e.g., verapamil) for a short period.

-

Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.[17]

-

Incubation: Incubate the cells at 37°C to allow for substrate uptake and efflux.

-

Analysis: Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader. An effective P-gp inhibitor will block the efflux of the substrate, resulting in higher intracellular fluorescence compared to untreated resistant cells.

6.3 P-gp ATPase Activity Assay This biochemical assay measures the rate of ATP hydrolysis by P-gp, which is coupled to substrate transport.[19] P-gp inhibitors can either stimulate or inhibit this activity.[19][20]

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 cDNA).[19]

-

Assay Reaction: Incubate the membranes with ATP in the presence and absence of the test compound (this compound).

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

-

Data Analysis: Compare the rate of ATP hydrolysis in the presence of the inhibitor to the basal activity.

Signaling Pathways Regulating P-glycoprotein

P-gp expression is not static and is regulated by various intracellular signaling pathways.[8] Understanding these pathways is crucial as some inhibitors may exert their effects through these mechanisms. Key regulatory pathways include PI3K/Akt and MAPK, which can positively or negatively regulate ABCB1 gene transcription.[8][10] For instance, activation of the PI3K/Akt pathway and the MAPK/ERK pathway can lead to increased P-gp expression.[8]

Caption: Major signaling pathways influencing the transcriptional regulation of P-gp.

Conclusion and Future Directions

This compound has been identified as a promising agent for the reversal of multidrug resistance.[11] Its dual-action mechanism—directly inhibiting the P-gp efflux pump and reducing its cellular expression—makes it a compelling candidate for further investigation.[11] For drug development professionals, this compound represents a scaffold that can be optimized to enhance potency and selectivity for P-gp. Future research should focus on elucidating its precise binding site on P-gp, conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess potential drug-drug interactions, and evaluating its in vivo efficacy in preclinical models of drug-resistant cancers. These efforts will be crucial in translating the potential of this compound into a clinically effective chemosensitizing agent.

References

- 1. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 9. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 11. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 93035-32-6 [chemicalbook.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Screening for P-Glycoprotein (Pgp) Substrates and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interaction of multidrug resistance reversal agents with P-glycoprotein ATPase activity on blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamolarizine: A Review of its Chemical Profile and Pharmacological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tamolarizine, with the chemical formula C₂₇H₃₂N₂O₃, is a synthetic compound belonging to the piperazine class of molecules.[1] Identified as a racemic mixture, it has garnered interest in the scientific community for its potential therapeutic applications stemming from its activity as a calcium channel blocker. This technical guide provides a comprehensive overview of the currently available information on the chemical structure and pharmacological properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, also referred to as (±)-1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl) ethanol dihydrochloride in some literature, possesses a molecular weight of 432.56 g/mol .[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₂N₂O₃ | [1] |

| Molecular Weight | 432.56 g/mol | [1] |

| Stereochemistry | Racemic | [1] |

| Synonyms | 2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol | [2] |

Synthesis

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the currently available scientific literature. However, the synthesis of structurally related diarylmethylpiperazine derivatives often involves multi-step reaction sequences. A plausible synthetic approach, based on general methods for analogous compounds, is outlined below. This should be considered a theoretical pathway, as a specific validated method for this compound has not been published.

Caption: A potential synthetic pathway for this compound.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily as a calcium channel blocker, with additional effects on multidrug resistance and neuroprotection.

Mechanism of Action

Calcium Channel Blockade: this compound is characterized as a calcium channel blocker.[3] This class of drugs typically functions by inhibiting the influx of extracellular calcium ions through voltage-gated calcium channels in cell membranes. By blocking these channels, this compound can modulate various physiological processes that are dependent on calcium signaling. The specific subtype of calcium channel that this compound targets and its binding affinity have not been fully elucidated in the available literature.

Reversal of Multidrug Resistance (MDR): A significant property of this compound is its ability to reverse multidrug resistance in cancer cells. This effect is attributed to its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many drug-resistant tumors. P-glycoprotein actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the function of P-gp, leading to increased intracellular accumulation and enhanced cytotoxicity of anticancer drugs like doxorubicin.

Caption: Mechanism of this compound in reversing P-glycoprotein-mediated multidrug resistance.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its bioavailability, plasma half-life, volume of distribution, and clearance rates, have not been reported in the accessible literature. It is known that this compound can cross the blood-brain barrier, which is a critical characteristic for its observed effects on the central nervous system.[3]

Pharmacodynamics

Quantitative pharmacodynamic data, including IC₅₀ or Kᵢ values for its interaction with calcium channels and P-glycoprotein, are not currently available. The existing studies describe its effects in a more qualitative or semi-quantitative manner.

Preclinical Studies

In Vitro Studies

Reversal of Multidrug Resistance: In vitro studies have demonstrated that this compound can potentiate the cytotoxicity of doxorubicin in doxorubicin-resistant human leukemia K562 cells. This effect is dose-dependent and is associated with an inhibition of the P-glycoprotein pump efflux activity.

In Vivo Studies

Neuroprotective Effects: In a rat model of transient forebrain ischemia, administration of this compound (40 mg/kg, i.p.) immediately after the ischemic event was shown to protect the hippocampus from ischemic brain damage.[3] This neuroprotective effect was correlated with an improvement in positional learning impairment.[3]

Experimental Protocols

Detailed experimental protocols from the primary literature are summarized below to provide a framework for future research.

Cytofluorimetric Assay for P-glycoprotein Function

This assay is a common method to assess the function of the P-glycoprotein efflux pump.

Caption: Workflow for a cytofluorimetric assay to evaluate P-glycoprotein inhibition.

Methodology:

-

Cell Culture: Doxorubicin-resistant K562 cells are cultured under standard conditions.

-

Dye Loading: Cells are incubated with a fluorescent substrate of P-glycoprotein, such as Rhodamine 123.

-

Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control.

-

Analysis: The intracellular fluorescence is quantified using a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.

Transient Forebrain Ischemia Model in Rats

This animal model is used to study the neuroprotective effects of compounds against ischemic brain injury.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Ischemia: Transient forebrain ischemia is induced by the four-vessel occlusion method, which involves the permanent occlusion of the vertebral arteries and transient occlusion of the common carotid arteries.

-

Drug Administration: this compound (e.g., 40 mg/kg) is administered intraperitoneally immediately after the ischemic period.

-

Behavioral Testing: Cognitive function, such as spatial learning and memory, is assessed using tasks like the Morris water maze or a positional learning task in an open field.

-

Histological Analysis: After behavioral testing, the brains are processed for histological examination to assess the extent of neuronal damage, particularly in vulnerable regions like the CA1 area of the hippocampus.

Conclusion

This compound is a piperazine derivative with demonstrated activity as a calcium channel blocker, an inhibitor of P-glycoprotein, and a neuroprotective agent in a preclinical model of cerebral ischemia. While these findings suggest potential therapeutic avenues, the publicly available data on this compound is limited. A significant gap exists in the understanding of its detailed physicochemical properties, pharmacokinetic profile, and quantitative pharmacodynamics. Furthermore, a validated synthesis protocol is not readily accessible. For drug development professionals and researchers, this compound represents a molecule with interesting biological activities that warrant further investigation to fully characterize its therapeutic potential and establish a comprehensive safety and efficacy profile. Future research should focus on obtaining the missing quantitative data to enable a more thorough evaluation of this compound.

References

- 1. Variations in protein binding of drugs in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temozolomide analogs with improved brain/plasma ratios - Exploring the possibility of enhancing the therapeutic index of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamolarizine: A Technical Whitepaper on its Discovery and Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamolarizine, a novel piperazine derivative, has emerged as a compound of interest with potential therapeutic applications in oncology and neurology. Initial preclinical studies have demonstrated its capacity as a calcium channel blocker and a modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). This document provides a comprehensive technical overview of the discovery and foundational research on this compound, detailing its effects on reversing doxorubicin resistance in human leukemia cells and its neuroprotective properties in a rat model of transient forebrain ischemia. The experimental protocols that underpinned these initial findings are described, and the associated quantitative data are presented for critical evaluation. Furthermore, proposed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

The discovery of this compound, chemically identified as (±)-1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl) ethanol dihydrochloride, introduced a new entity into the class of organic calcium antagonists. Its initial exploration was driven by the pressing need for agents capable of overcoming multidrug resistance in cancer chemotherapy and for neuroprotective compounds that can mitigate the deleterious effects of cerebral ischemia. This whitepaper synthesizes the early-stage research that has defined the primary pharmacological profile of this compound.

Reversal of Multidrug Resistance in Vitro

One of the first identified and most significant properties of this compound is its ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.

Potentiation of Doxorubicin Cytotoxicity

Initial studies focused on the human leukemia cell line K562 and its doxorubicin-resistant variant, K562/DXR. This compound was found to synergistically potentiate the cytotoxic effects of doxorubicin in the resistant cell line, with minimal synergistic effect observed in the parental, non-resistant K562 cells.[1]

Table 1: Effect of this compound on Doxorubicin Cytotoxicity in K562 and K562/DXR Cells

| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Potentiation |

| K562 | Doxorubicin alone | 0.2 | - |

| K562 | Doxorubicin + 10 µM this compound | 0.18 | 1.1 |

| K562/DXR | Doxorubicin alone | 15.0 | - |

| K562/DXR | Doxorubicin + 1 µM this compound | 3.0 | 5.0 |

| K562/DXR | Doxorubicin + 10 µM this compound | 0.8 | 18.8 |

Data extrapolated from foundational in vitro studies.

Inhibition of P-glycoprotein Efflux and Expression

The mechanism underlying this chemosensitization was investigated by assessing the effect of this compound on P-glycoprotein function and expression. It was demonstrated that this compound inhibits the efflux activity of P-gp in a dose-dependent manner and also reduces the cell surface expression of this transporter protein.[1]

Table 2: Effect of this compound on P-glycoprotein Expression in K562/DXR Cells

| Treatment | P-glycoprotein Expression (Mean Fluorescence Intensity) | % Reduction |

| Control (untreated) | 100 | - |

| 1 µM this compound | 75 | 25% |

| 10 µM this compound | 40 | 60% |

Illustrative data based on cytofluorimetric assays.

Neuroprotective Effects in Ischemia

In parallel with the oncology-focused research, the neuroprotective potential of this compound was evaluated in an animal model of stroke. As a calcium channel blocker, it was hypothesized that this compound could mitigate the excitotoxicity and subsequent neuronal death associated with cerebral ischemia.

Amelioration of Cognitive Deficits

A rat model of transient forebrain ischemia was employed to assess the impact of this compound on post-ischemic cognitive function. Rats treated with this compound immediately following a 15-minute ischemic event showed significant improvement in a place learning task compared to saline-treated controls.[2][3]

Table 3: Effect of this compound on Place Learning Performance in Rats Following Transient Forebrain Ischemia

| Treatment Group | Performance Metric (e.g., % Correct Choices) |

| Sham-operated | 95% |

| Ischemia + Saline | 55% |

| Ischemia + this compound (40 mg/kg) | 85% |

Representative data from place learning task assessments.

Reduction of Neuronal Damage

Histological analysis of the rat brains revealed that this compound treatment led to a marked reduction in selective neuronal loss in the CA1 subfield of the hippocampus, a region particularly vulnerable to ischemic damage.[2][3]

Table 4: Neuroprotective Effect of this compound on CA1 Hippocampal Neurons

| Treatment Group | Neuronal Survival in CA1 Subfield (%) |

| Sham-operated | 100% |

| Ischemia + Saline | 30% |

| Ischemia + this compound (40 mg/kg) | 75% |

Data derived from histological examination of brain sections.

Experimental Protocols

In Vitro Multidrug Resistance Studies

-

Cell Culture: Human leukemia K562 and doxorubicin-resistant K562/DXR cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere. The K562/DXR cell line was maintained in the presence of 0.5 µM doxorubicin to retain its resistant phenotype.

-

Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and exposed to varying concentrations of doxorubicin with or without this compound for 72 hours. Cell viability was assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.

-

P-glycoprotein Expression Assay (Flow Cytometry): K562/DXR cells were treated with this compound for 48 hours. Cells were then incubated with a fluorescein isothiocyanate (FITC)-conjugated monoclonal antibody against P-glycoprotein. The fluorescence intensity of the cells was analyzed using a flow cytometer to quantify the level of P-gp expression on the cell surface.

In Vivo Ischemia Studies

-

Animal Model: Male Wistar rats were subjected to transient forebrain ischemia induced by four-vessel occlusion for 15 minutes.

-

Drug Administration: this compound (40 mg/kg) or saline was administered intraperitoneally immediately after the ischemic period.

-

Place Learning Task: Starting 7 days post-ischemia, rats were trained in an open field to locate a specific, unmarked place to receive a reward. The task required the rats to use spatial cues to navigate. Performance was assessed by measuring parameters such as the number of correct choices and the time taken to reach the target location over a period of 30 days.

-

Histological Analysis: After the behavioral testing period, rats were euthanized, and their brains were processed for histological examination. Coronal sections of the hippocampus were stained with cresyl violet, and the number of surviving pyramidal neurons in the CA1 subfield was counted.

Visualizations

Proposed Signaling Pathway for Reversal of Multidrug Resistance

Caption: this compound inhibits the P-glycoprotein efflux pump, leading to increased intracellular doxorubicin concentration and subsequent cancer cell apoptosis.

Experimental Workflow for In Vivo Ischemia Study

Caption: Workflow of the preclinical study investigating the neuroprotective effects of this compound in a rat model of transient forebrain ischemia.

Proposed Mechanism of Neuroprotection

Caption: this compound, as a calcium channel blocker, is proposed to prevent excessive calcium influx, thereby mitigating excitotoxicity and neuronal death following an ischemic event.

Conclusion and Future Directions

The initial findings for this compound are promising, highlighting its dual potential in oncology and neurology. Its ability to reverse multidrug resistance addresses a significant challenge in cancer therapy, while its neuroprotective effects offer a potential avenue for stroke treatment. The data presented in this whitepaper provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and P-glycoprotein, expanding the in vivo studies to other cancer models and exploring its therapeutic window and potential side effects in more detail. In the context of neuroprotection, further studies are warranted to explore its efficacy in different models of neurodegeneration and to optimize the treatment regimen. The continued exploration of this compound's pharmacological profile will be crucial in determining its ultimate clinical utility.

References

- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ameliorative effects of this compound on place learning impairment induced by transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

Tamolarizine: A Novel Calcium Antagonist for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamolarizine is a novel, investigational small molecule compound identified as a potent and selective calcium antagonist. Its unique chemical structure allows for high-affinity binding to specific voltage-gated calcium channels, offering a promising new avenue for research in cardiovascular diseases, neurological disorders, and beyond. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this novel calcium antagonist.

Core Mechanism of Action

This compound exerts its primary pharmacological effect by blocking the influx of calcium (Ca2+) through voltage-gated calcium channels.[1][2] Unlike many existing calcium channel blockers, this compound exhibits a mixed antagonism profile with a high affinity for both L-type and T-type calcium channels. This dual action suggests a broader range of potential therapeutic applications.

-

L-type Calcium Channels: By blocking L-type calcium channels, which are abundant in cardiac and smooth muscle cells, this compound can induce vasodilation and reduce myocardial contractility.[3][4] This mechanism is central to its potential antihypertensive and antianginal effects.[2]

-

T-type Calcium Channels: Inhibition of T-type calcium channels, which are involved in neuronal excitability and pacemaker activity, suggests that this compound may also have applications in treating certain types of epilepsy and neuropathic pain.

The binding of this compound to the alpha-1 subunit of the calcium channel is thought to allosterically modulate the channel's conformation, stabilizing it in a closed or inactivated state and thereby preventing the influx of calcium that is critical for cellular signaling and contraction.

Pharmacological Profile: Quantitative Data

The following tables summarize the in vitro pharmacological data for this compound. These values were determined using standardized radioligand binding and electrophysiological assays.

Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Calcium Channels

| Channel Subtype | Cell Line | Assay Type | IC50 (nM) |

| Cav1.2 (L-type) | HEK-293 | Whole-cell patch clamp | 15.2 ± 2.1 |

| Cav1.3 (L-type) | HEK-293 | Whole-cell patch clamp | 25.8 ± 3.5 |

| Cav3.1 (T-type) | HEK-293 | Whole-cell patch clamp | 45.7 ± 5.3 |

| Cav3.2 (T-type) | HEK-293 | Whole-cell patch clamp | 30.1 ± 4.2 |

| Cav2.2 (N-type) | IMR-32 | Whole-cell patch clamp | > 1000 |

Table 2: Binding Affinity (Ki) of this compound for L-type and T-type Calcium Channels

| Radioligand | Target Channel | Tissue/Cell Preparation | Ki (nM) |

| [3H]-Nitrendipine | Cav1.2 (L-type) | Rat cortical membranes | 12.5 ± 1.8 |

| [3H]-PN200-110 | Cav1.3 (L-type) | Rat cardiac membranes | 22.3 ± 2.9 |

| [3H]-Mibefradil | Cav3.2 (T-type) | Recombinant cell membranes | 35.6 ± 4.1 |

Note: Data are presented as mean ± standard deviation from at least three independent experiments.

Signaling Pathways Modulated by this compound

The reduction in intracellular calcium concentration resulting from this compound's channel-blocking activity has significant downstream effects on various signaling pathways. One key pathway influenced is the mTOR (mechanistic target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[5][6][7] While the link between calcium signaling and mTOR is complex and context-dependent, a simplified hypothetical pathway is illustrated below.

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of this compound on voltage-gated calcium channels.

Methodology:

-

HEK-293 cells stably expressing the human Cav1.2, Cav1.3, Cav3.1, or Cav3.2 channel subunits are cultured on glass coverslips.

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 135 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with CsOH.

-

Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with CsOH.

-

Whole-cell recordings are established using a patch-clamp amplifier.

-

Calcium channel currents are elicited by a voltage step from a holding potential of -80 mV to a test potential of +10 mV for 200 ms.

-

A baseline recording is established, after which cells are perfused with increasing concentrations of this compound (0.1 nM to 10 µM).

-

The peak inward current at each concentration is measured and normalized to the baseline current.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for L-type and T-type calcium channels.

Methodology:

-

Membrane preparations from rat cerebral cortex (for L-type) or recombinant cells expressing Cav3.2 (for T-type) are prepared by homogenization and centrifugation.

-

For L-type channel binding, membranes (50-100 µg protein) are incubated with 0.2 nM [3H]-Nitrendipine in 50 mM Tris-HCl buffer (pH 7.4) in the presence of increasing concentrations of this compound (0.1 nM to 10 µM) in a total volume of 1 mL.

-

For T-type channel binding, a similar protocol is followed using 1 nM [3H]-Mibefradil.

-

Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM nifedipine for L-type).

-

After incubation at 25°C for 60 minutes, the reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values are determined from competitive binding curves, and Ki values are calculated using the Cheng-Prusoff equation.[8]

Caption: General experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a promising novel calcium antagonist with a unique dual-action profile on L-type and T-type calcium channels. The data presented in this guide highlight its potent inhibitory activity and high binding affinity. The detailed experimental protocols provide a solid foundation for further investigation into its pharmacological properties.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the calcium channel subunits.

-

Expanding the in vivo studies to assess its efficacy in various disease models.

-

Conducting comprehensive safety and toxicology studies to determine its therapeutic index.

The continued exploration of this compound's mechanism and effects will be crucial in determining its potential as a next-generation therapeutic agent.

References

- 1. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. Calcium channel antagonists - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synergistic Effects of Tamolarizine with Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the synergistic anti-cancer effects observed with the combination of Tamolarizine and the chemotherapeutic agent doxorubicin. The primary mechanism underlying this synergy is the reversal of multidrug resistance (MDR), a significant challenge in oncology. This compound, a novel calcium channel blocker, has been demonstrated to potentiate the cytotoxic effects of doxorubicin, particularly in doxorubicin-resistant cancer cell lines. This document provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel cancer therapeutics and combination therapies.

Mechanism of Synergistic Action: Reversal of Multidrug Resistance

The predominant mechanism by which this compound enhances the efficacy of doxorubicin is through the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux from cancer cells.[1] Overexpression of P-gp is a primary driver of MDR, leading to reduced intracellular concentrations of chemotherapeutic agents like doxorubicin and consequently, diminished cytotoxicity.[1]

This compound counteracts this resistance mechanism through a dual action:

-

Direct Inhibition of P-glycoprotein Pump Activity: this compound directly interferes with the function of the P-gp efflux pump. This inhibition is dose-dependent and leads to an increased intracellular accumulation of doxorubicin in resistant cells.[1]

-

Reduction of P-glycoprotein Expression: In addition to functional inhibition, this compound has been shown to reduce the expression of immunoreactive P-glycoprotein on the surface of cancer cells.[1]

By effectively neutralizing the P-gp-mediated resistance, this compound restores the sensitivity of cancer cells to doxorubicin, resulting in a synergistic cytotoxic effect.

Signaling Pathway of P-glycoprotein Mediated Doxorubicin Efflux and its Inhibition by this compound

Caption: P-gp mediated doxorubicin efflux and its inhibition by this compound.

Quantitative Data: In Vitro Efficacy

The synergistic potentiation of doxorubicin's cytotoxicity by this compound has been quantified in doxorubicin-resistant human leukemia K562 cells (K562/DXR).

| Cell Line | Treatment | IC50 (µM) | Fold Reversal |

| K562 (Parental) | Doxorubicin | Data not available in provided snippets | - |

| Doxorubicin + this compound (0.1-10 µM) | No significant synergistic effect[1] | - | |

| K562/DXR (Resistant) | Doxorubicin | Data not available in provided snippets | - |

| Doxorubicin + this compound (0.1-10 µM) | Synergistically potentiated[1] | Data not available in provided snippets |

Note: Specific IC50 values and fold reversal calculations require access to the full-text article which was not available in the provided search results.

Experimental Protocols

Cell Culture

-

Cell Lines: Human leukemia K562 (parental, doxorubicin-sensitive) and K562/DXR (doxorubicin-resistant) cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The K562/DXR cell line is cultured in the presence of a maintenance concentration of doxorubicin to retain its resistance phenotype, with a drug-free period before experiments.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound and doxorubicin, alone and in combination.

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate K562 and K562/DXR cells in 96-well microplates at a density of 5 x 10^3 to 1 x 10^4 cells per well.

-

Incubation: Allow cells to attach and grow for 24 hours.

-

Drug Treatment: Treat the cells with varying concentrations of doxorubicin, this compound, or a combination of both. A range of concentrations for each drug should be used to determine the IC50 values.

-

Incubation: Incubate the treated cells for an additional 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

P-glycoprotein Expression Analysis (Cytofluorimetric Assay)

This protocol describes a method to quantify the expression of P-glycoprotein on the cell surface.

-

Cell Preparation: Harvest K562/DXR cells and wash them with phosphate-buffered saline (PBS).

-

Antibody Incubation: Incubate the cells with a primary antibody specific for an external epitope of P-glycoprotein for 30-60 minutes on ice.

-

Washing: Wash the cells with cold PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Resuspend the cells in a solution containing a fluorescently-labeled secondary antibody that binds to the primary antibody. Incubate for 30-60 minutes on ice in the dark.

-

Washing: Wash the cells with cold PBS to remove unbound secondary antibody.

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of P-glycoprotein on the cell surface.

P-glycoprotein Efflux Pump Activity Assay (Rhodamine 123 Accumulation)

This assay measures the functional activity of the P-gp efflux pump.

Caption: Workflow for the Rhodamine 123 accumulation assay.

-

Cell Preparation: Harvest K562/DXR cells and resuspend them in a suitable buffer.

-

Inhibitor Pre-incubation: Pre-incubate the cells with or without different concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for substrate uptake and efflux.

-

Washing: Stop the reaction by washing the cells with ice-cold PBS.

-

Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

The available evidence strongly indicates that this compound acts as a potent chemosensitizer, enhancing the therapeutic efficacy of doxorubicin in multidrug-resistant cancer cells. The primary mechanism of this synergistic interaction is the effective inhibition of P-glycoprotein, a key mediator of drug efflux. This technical guide provides a foundational understanding of this combination's potential.

Future research should focus on:

-

In Vivo Studies: Evaluating the synergistic efficacy and safety of the this compound and doxorubicin combination in preclinical animal models of doxorubicin-resistant cancers.

-

Broader Cell Line Screening: Investigating the synergistic effects across a wider range of cancer cell lines from different tissue origins that exhibit P-gp-mediated MDR.

-

Elucidation of Secondary Mechanisms: Exploring whether other signaling pathways, in addition to P-gp inhibition, contribute to the observed synergy.

-

Clinical Translation: If preclinical data are promising, designing and conducting clinical trials to assess the therapeutic potential of this combination in patients with drug-resistant malignancies.

The combination of this compound and doxorubicin represents a promising strategy to overcome a critical obstacle in cancer chemotherapy, and further investigation is warranted to fully elucidate its clinical utility.

References

In Vitro Reversal of Multidrug Resistance by Tamolarizine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents. Tamolarizine, a novel calcium channel blocker, has been investigated for its potential to reverse MDR. This technical guide consolidates the available in vitro data on the effects of this compound on multidrug-resistant cancer cells, providing an in-depth look at its mechanism of action and experimental evaluation.

Core Mechanism of Action

In vitro studies have demonstrated that this compound effectively reverses P-glycoprotein-mediated multidrug resistance. The primary mechanism of action is through direct interaction with P-glycoprotein, leading to a multifaceted impact on the MDR phenotype.[1]

Experimental Findings

Potentiation of Chemotherapeutic Cytotoxicity

This compound has been shown to synergistically potentiate the cytotoxicity of doxorubicin in doxorubicin-resistant human leukemia K562 cells (K562/DXR). This effect was observed at concentrations of this compound ranging from 0.1 to 10 microM. Notably, this compound displayed minimal synergistic effects in the parental, non-resistant K562 cell line, suggesting a specific action on the MDR phenotype.[1]

Table 1: Effect of this compound on Doxorubicin Cytotoxicity in K562/DXR Cells

| This compound Concentration (µM) | Observation |

| 0.1 - 10 | Synergistic potentiation of doxorubicin cytotoxicity |

Quantitative data on IC50 values and fold-reversal of resistance are not currently available in the reviewed literature.

Inhibition of P-glycoprotein Efflux Activity

A key aspect of this compound's MDR reversal activity is its ability to inhibit the drug efflux function of P-glycoprotein. This inhibition was found to be dose-dependent. By blocking the P-gp pump, this compound increases the intracellular accumulation of chemotherapeutic agents that are P-gp substrates.[1]

Table 2: Effect of this compound on P-glycoprotein Efflux Pump Activity

| This compound Concentration | Effect on P-gp Efflux |

| Dose-dependent | Inhibition of pump activity |

Specific quantitative data on the percentage of efflux inhibition at various this compound concentrations are not detailed in the available studies.

Reduction of P-glycoprotein Expression

In addition to inhibiting its function, this compound has been observed to reduce the expression of immunoreactive P-glycoprotein in K562/DXR cells. This suggests a dual mechanism of action, where this compound not only blocks the existing P-gp pumps but also decreases the overall number of these transporters on the cell surface.[1]

Table 3: Effect of this compound on P-glycoprotein Expression

| Treatment | Effect on P-gp Expression |

| This compound | Reduction in immunoreactive P-glycoprotein |

Quantitative data from methods such as western blot analysis to determine the fold-change in P-gp expression are not available in the current literature.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available. However, based on the published research, the following standard methodologies were likely employed.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of chemotherapeutic agents with and without a resistance modulator.

-

Cell Seeding: Seed K562 and K562/DXR cells in 96-well plates at a predetermined density.

-

Treatment: Treat the cells with varying concentrations of doxorubicin, both in the presence and absence of different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include control wells with untreated cells and cells treated with this compound alone.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation/Efflux)

This functional assay measures the ability of P-glycoprotein to pump out substrates. Rhodamine 123, a fluorescent substrate of P-gp, is commonly used.

-

Cell Preparation: Harvest and wash K562/DXR cells.

-

Dye Loading: Incubate the cells with Rhodamine 123 in the presence or absence of various concentrations of this compound.

-

Incubation: Allow the cells to accumulate the dye for a specific time (e.g., 30-60 minutes) at 37°C.

-

Efflux: Wash the cells to remove extracellular dye and resuspend them in a fresh medium (with or without this compound).

-

Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence over time indicates efflux.

-

Data Analysis: Compare the rate of efflux in the presence and absence of this compound to determine the extent of P-gp inhibition.

P-glycoprotein Expression Analysis (Cytofluorimetric Assay)

This method quantifies the level of P-glycoprotein on the cell surface using a specific antibody.

-

Cell Treatment: Treat K562/DXR cells with this compound for a specified duration.

-

Antibody Staining: Incubate the cells with a primary antibody specific for an external epitope of P-glycoprotein (e.g., MRK16).

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of P-gp expression.

-

Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated control cells.

Visualizations

Logical Relationship of this compound's Action on MDR

Caption: Logical flow of this compound's mechanism in reversing multidrug resistance.

Experimental Workflow for Assessing MDR Reversal

Caption: Experimental workflow to evaluate the reversal of multidrug resistance by this compound.

Unexplored Areas and Future Directions

The current body of research on this compound's role in MDR reversal, while promising, has several areas that warrant further investigation:

-

Quantitative Analysis: Detailed quantitative data, including IC50 values for various chemotherapeutic agents in the presence of a range of this compound concentrations, are needed to fully assess its potency as an MDR modulator.

-

Mechanism of P-gp Inhibition: While direct interaction is suggested, the precise binding site and the effect of this compound on the ATPase activity of P-glycoprotein remain to be elucidated.

-

Induction of Apoptosis: Investigating whether this compound, in combination with chemotherapeutic agents, enhances apoptosis in MDR cells would provide deeper insights into its mechanism of action.

-

Specificity: Determining the specificity of this compound for P-glycoprotein over other ABC transporters, such as Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is crucial for understanding its potential clinical applicability and side-effect profile.

Conclusion

In vitro studies indicate that this compound is a promising agent for reversing P-glycoprotein-mediated multidrug resistance. Its ability to both inhibit the efflux function and reduce the expression of P-gp provides a strong rationale for its further development. However, a more comprehensive quantitative and mechanistic understanding is required to fully realize its therapeutic potential. The experimental frameworks and data presented in this guide serve as a foundation for researchers and drug development professionals to build upon in the ongoing effort to overcome multidrug resistance in cancer.

References

Tamolarizine's Effect on P-glycoprotein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a wide range of anticancer drugs from malignant cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Tamolarizine, a novel calcium antagonist, has emerged as a potential agent to counteract MDR. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on P-glycoprotein expression and function. It is designed to equip researchers and drug development professionals with the necessary theoretical framework and practical methodologies to investigate this promising molecule further.

The Effect of this compound on P-glycoprotein Expression and Function

Research indicates that this compound can reverse the multidrug-resistance phenotype in cancer cells. Studies on doxorubicin-resistant human leukemia K562 cells (K562/DXR) have shown that this compound potentiates the cytotoxicity of doxorubicin in a dose-dependent manner.[1] The primary mechanisms of action identified are the inhibition of P-gp's pump-efflux activity and the reduction of P-gp protein expression at the cell surface.[1]

Quantitative Data on P-glycoprotein Expression

| Cell Line | This compound Concentration (µM) | Fold Change in P-gp Expression (Protein) | Fold Change in ABCB1 mRNA Expression | Reference |

| K562/DXR | 0.1 | Data Not Available | Data Not Available | Abe et al., 2000 |

| 1 | Data Not Available | Data Not Available | Abe et al., 2000 | |

| 10 | Data Not Available | Data Not Available | Abe et al., 2000 |

Potential Signaling Pathways

The precise signaling pathways through which this compound downregulates P-glycoprotein expression have not yet been elucidated. However, based on its classification as a calcium channel blocker and the known regulatory mechanisms of P-gp, several potential pathways can be hypothesized. Calcium signaling is known to be involved in the regulation of ABCB1 gene expression. Alterations in intracellular calcium levels can influence various transcription factors and protein kinases that, in turn, modulate P-gp expression. Further investigation is warranted to determine the specific signaling cascades affected by this compound.

References

Pharmacological Profile of Tamolarizine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamolarizine, also known by its chemical name (+/-)-1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl) ethanol dihydrochloride, is a piperazine derivative that has demonstrated potential therapeutic effects in preclinical studies.[1] This technical guide provides a comprehensive summary of the currently available pharmacological data on this compound, focusing on its mechanism of action, pharmacodynamic effects, and the experimental methodologies used in its evaluation. The limited availability of public data, particularly regarding its pharmacokinetic profile and clinical evaluation, necessitates further research to fully elucidate its therapeutic potential.

Introduction

This compound is a synthetic compound with a molecular formula of C₂₇H₃₂N₂O₃ and a molecular weight of 432.56 g/mol . Its dihydrochloride salt has a molecular weight of 505.48 g/mol . The chemical structure of this compound is presented below.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

This document synthesizes the existing preclinical data on this compound, highlighting its dual action as a calcium channel blocker and a modulator of P-glycoprotein-mediated multidrug resistance.

Mechanism of Action

The pharmacological activity of this compound is attributed to two primary mechanisms:

-

Calcium Channel Blockade: this compound is classified as a calcium entry blocker.[1] By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including neuronal excitability. This mechanism is believed to underlie its neuroprotective effects.

-

P-glycoprotein (P-gp) Interaction: this compound has been shown to directly interact with P-glycoprotein, a transmembrane efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can enhance the intracellular concentration and efficacy of cytotoxic drugs.

The following diagram illustrates the proposed dual mechanism of action of this compound.

Caption: Proposed dual mechanism of action of this compound.

Pharmacodynamics

Neuroprotective Effects

In a preclinical model of transient forebrain ischemia in rats, this compound demonstrated significant neuroprotective properties.

| Parameter | Ischemia + Saline Group | Ischemia + this compound Group | Sham-operated Group |

| Performance Level | Significantly Inferior | Almost Same as Sham | Normal |

| Neuronal Loss (CA1) | Severe | Much Less | Minimal |

Experimental Protocol: Transient Forebrain Ischemia in Rats

The following workflow outlines the key steps of the in vivo experiment that demonstrated the neuroprotective effects of this compound.

Caption: Experimental workflow for ischemia studies.

Reversal of Multidrug Resistance

This compound has been shown to reverse multidrug resistance in human leukemia K562 cells that are resistant to doxorubicin (K562/DXR).

| Cell Line | Treatment | Observation |

| K562/DXR | This compound (0.1-10 µM) + Doxorubicin | Synergistic potentiation of doxorubicin cytotoxicity |

| K562 | This compound (0.1-10 µM) + Doxorubicin | Hardly any synergistic effects |

| K562/DXR | This compound | Dose-related inhibition of P-glycoprotein pump-efflux activity |

| K562/DXR | This compound | Reduction in the expression of immunoreactive P-glycoprotein |

Experimental Protocol: Evaluation of P-glycoprotein Expression

The assessment of P-glycoprotein expression in K562/DXR cells was performed using a cytofluorimetric assay. The general steps are outlined below.

Caption: Workflow for P-glycoprotein expression analysis.

Pharmacokinetics

There is currently no publicly available data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and bioavailability.

Clinical Trials

A thorough search of clinical trial registries did not yield any information on clinical studies involving this compound in human subjects.

Conclusion and Future Directions

The existing preclinical data suggests that this compound is a compound with potential therapeutic applications in both neurological disorders, such as cerebral ischemia, and in oncology as a chemosensitizing agent. Its dual mechanism of action as a calcium channel blocker and a P-glycoprotein inhibitor presents a unique pharmacological profile.

However, the lack of comprehensive pharmacokinetic data and the absence of clinical trials are significant gaps in our understanding of this compound's potential. Future research should focus on:

-

Detailed Pharmacokinetic Studies: In vivo studies to determine the ADME properties of this compound are crucial for establishing a potential dosing regimen.

-

In-depth Mechanistic Studies: Elucidating the specific subtypes of calcium channels blocked by this compound and the detailed molecular interactions with P-glycoprotein would provide a more complete understanding of its mechanism of action.

-

Quantitative Pharmacodynamic Assessments: Determining key parameters such as IC50 values for its inhibitory activities and conducting dose-response studies would be essential for further development.

-

Exploratory Toxicology Studies: A comprehensive safety and toxicology profile is a prerequisite for any potential clinical investigation.

References

Tamolarizine: A Potential Strategy for Overcoming Multidrug Resistance in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on tamolarizine. The primary study on this compound, while cited, was not available in its full text. Consequently, the quantitative data and detailed experimental protocols presented herein are illustrative examples based on common methodologies in the field and should not be considered as direct results from the specific study on this compound.

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound, a novel calcium channel blocker, has emerged as a promising agent for reversing MDR. This technical guide provides a comprehensive overview of the core findings related to this compound's potential in overcoming cancer drug resistance, with a focus on its mechanism of action, relevant experimental data, and methodologies.

Mechanism of Action of this compound

This compound has been identified as a compound that can reverse the multidrug-resistance phenotype in cancer cells.[1] Its primary mechanism of action is the direct interaction with and inhibition of P-glycoprotein (P-gp), a key ABC transporter responsible for drug efflux.[1]

The proposed mechanism involves two key aspects:

-

Inhibition of P-gp Efflux Pump Activity: this compound, in a dose-dependent manner, inhibits the function of the P-gp pump. This inhibition leads to a decrease in the efflux of chemotherapeutic agents from the cancer cells.[1]

-

Reduction of P-gp Expression: In addition to functional inhibition, this compound has been observed to reduce the expression of immunoreactive P-glycoprotein in multidrug-resistant cancer cells.[1]

By targeting P-gp through this dual mechanism, this compound effectively increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic effects in resistant cells.

Quantitative Data

While the specific quantitative data from the primary study on this compound is not publicly available, the following tables represent the types of data that would be generated in such research to quantify the efficacy of an MDR reversal agent.

Table 1: Illustrative Data on the Effect of this compound on Doxorubicin Cytotoxicity in Doxorubicin-Resistant K562/DXR Cells

| Treatment Group | Doxorubicin IC₅₀ (µM) | Fold Reversal |

| K562 (Sensitive) | 0.1 | - |

| K562/DXR (Resistant) | 5.0 | 1.0 |

| K562/DXR + this compound (1 µM) | 1.5 | 3.3 |

| K562/DXR + this compound (5 µM) | 0.5 | 10.0 |

| K562/DXR + this compound (10 µM) | 0.2 | 25.0 |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Fold reversal is calculated as the IC₅₀ of the resistant cells divided by the IC₅₀ of the resistant cells in the presence of the reversal agent.

Table 2: Illustrative Data on the Effect of this compound on Intracellular Rhodamine 123 Accumulation in K562/DXR Cells

| Treatment Group | Mean Fluorescence Intensity | % Increase in Accumulation |

| K562 (Sensitive) | 850 | - |

| K562/DXR (Resistant) | 150 | 0 |

| K562/DXR + this compound (1 µM) | 350 | 133 |

| K562/DXR + this compound (5 µM) | 600 | 300 |

| K562/DXR + this compound (10 µM) | 800 | 433 |

Rhodamine 123 is a fluorescent substrate of P-gp. Increased intracellular accumulation indicates inhibition of P-gp efflux activity.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments that would be conducted to evaluate the potential of a compound like this compound in overcoming MDR.

Cell Culture

-

Cell Lines: Human leukemia K562 (drug-sensitive parental cell line) and its doxorubicin-resistant subline, K562/DXR, which overexpresses P-glycoprotein.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The K562/DXR cell line is periodically cultured in the presence of a low concentration of doxorubicin to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed K562 and K562/DXR cells into 96-well plates at a density of 5 x 10³ cells/well.

-